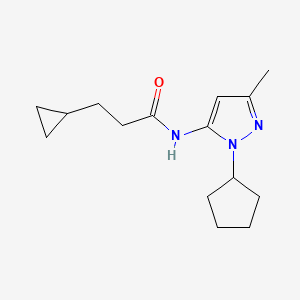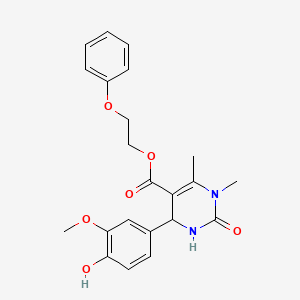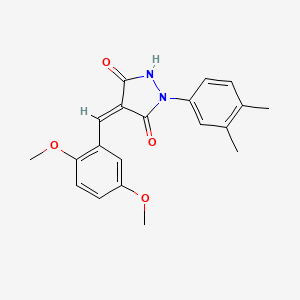![molecular formula C21H28N4O3 B5157810 N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5157810.png)
N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. MP-10 belongs to a class of compounds known as cannabinoid receptor agonists, which have been shown to have a wide range of biological effects.
Mechanism of Action
N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide acts as a cannabinoid receptor agonist, binding to and activating the CB1 and CB2 receptors in the body. Activation of these receptors has been shown to have a wide range of biological effects, including modulation of pain, inflammation, and immune function. This compound has also been shown to have an effect on the endocannabinoid system, which plays a critical role in regulating various physiological processes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to have neuroprotective effects, protecting against damage caused by oxidative stress and inflammation in the brain. In addition, this compound has been shown to have an effect on the immune system, modulating the activity of immune cells and reducing inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide in lab experiments is its well-established synthesis method, which allows for the production of pure, high-quality compound. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other synthetic cannabinoids. In addition, the effects of this compound can vary depending on the dose and route of administration, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide. One area of interest is the development of new synthetic cannabinoids that have improved pharmacological properties, such as increased potency or selectivity for specific cannabinoid receptors. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanisms underlying the biological effects of this compound and to identify new therapeutic applications for the compound.
Synthesis Methods
The synthesis of N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide involves the reaction of 1-(3-methoxypropanoyl)-4-piperidinyl)-1H-pyrazole-5-carboxylic acid with 3-phenylpropanoyl chloride in the presence of a base. The resulting compound is then purified using various chromatographic techniques to yield pure this compound. The synthesis of this compound has been well-established in the literature and has been used by many researchers to study the compound's biological effects.
Scientific Research Applications
N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been shown to have potential as a treatment for various diseases, including multiple sclerosis, Parkinson's disease, and epilepsy. In addition, this compound has been studied for its potential use as an anti-cancer agent.
properties
IUPAC Name |
N-[2-[1-(3-methoxypropanoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-28-16-12-21(27)24-14-10-18(11-15-24)25-19(9-13-22-25)23-20(26)8-7-17-5-3-2-4-6-17/h2-6,9,13,18H,7-8,10-12,14-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFNBCANTAMBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-morpholinyl)-N-[3-(4-morpholinyl)propyl]-2-nitroaniline](/img/structure/B5157738.png)

![3,4-dimethoxy-N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5157765.png)
![3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B5157767.png)
![4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-[2-(2-pyridinyl)ethyl]-2-pyrimidinamine](/img/structure/B5157768.png)
![4-{[4-(3-bromobenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5157775.png)
![ethyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5157778.png)
![3-(4-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5157785.png)
![ethyl {[4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5157787.png)
![ethyl (2-{[({5-[(2-{[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B5157792.png)

![3-{4-[4-(6-carboxy-3-phenyl-2-quinoxalinyl)phenoxy]phenyl}-2-phenyl-6-quinoxalinecarboxylic acid](/img/structure/B5157801.png)
